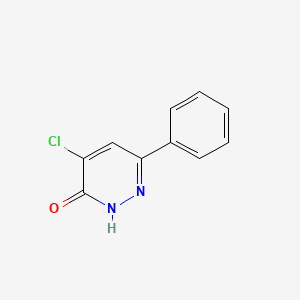

4-Chloro-6-phenylpyridazin-3(2H)-one

Übersicht

Beschreibung

4-Chloro-6-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family It is characterized by a pyridazine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under varying conditions:

Oxidation and Reduction

The pyridazine ring and substituents participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Sources |

|---|---|---|---|---|---|

| Oxidation | H₂O₂/HCl, 50°C | Pyridazinone N-oxide | 70–75% | Enhanced polarity; impacts bioavailability | |

| Reduction | NaBH₄, MeOH, RT | 3,4-Dihydropyridazine | 65% | Ring saturation alters electronic properties |

Condensation and Cyclization

Reactions with bifunctional reagents yield fused heterocycles:

Cross-Coupling Reactions

The phenyl group enables transition metal-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Sources |

|---|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-Arylpyridazin-3(2H)-one derivatives | 75–85% | Broad substrate scope; retains chlorine at C-4 |

Mechanistic and Structural Insights

-

Electronic Effects : The electron-withdrawing chlorine and phenyl groups activate the pyridazine ring for nucleophilic attack at C-4 and electrophilic substitution at C-5 .

-

Steric Influence : Bulky substituents on nitrogen hinder reactions at the C-4 position, favoring alternative pathways .

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution and coupling reactions .

Impact on Bioactivity

Derivatives synthesized via these reactions show:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 4-Chloro-6-phenylpyridazin-3(2H)-one exhibits significant biological activities, including potential anticancer properties . It has been investigated as a candidate for drug development due to its ability to inhibit specific cancer cell lines. For instance, studies have shown that derivatives of pyridazinones can effectively target cancer cells by interfering with critical signaling pathways involved in cell growth and survival .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus offering a therapeutic avenue for conditions characterized by chronic inflammation.

Enzyme Inhibition Studies

This compound serves as a tool compound for studying enzyme inhibition. For example, it has been used to investigate the inhibition of fatty acid-binding protein 4 (FABP4), which is implicated in metabolic disorders and cancer progression . The compound's structural features allow it to interact with the enzyme's active site, leading to insights into its mechanism of action.

Insecticidal Activity

One of the most significant applications of this compound is in agricultural pest control. Research has demonstrated that it possesses notable insecticidal activity against pests like Plutella xylostella (diamondback moth). Compounds derived from this pyridazine have shown over 90% efficacy at concentrations as low as 100 mg/L, comparable to established insecticides such as chlorpyrifos .

| Compound | Activity at 100 mg/L | Notes |

|---|---|---|

| This compound | >90% | Effective against P. xylostella |

| Compound 4b | 100% | Highest activity recorded |

| Compound 4d | 93% | Strong insecticidal properties |

| Compound 4h | 97% | Comparable to commercial insecticides |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl group or the chlorine substitution can significantly enhance insecticidal efficacy. For instance, increasing the bulkiness or electronegativity of substituents on the phenyl ring has been correlated with improved activity against target pests .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward chemical reactions optimized for yield and purity. Techniques such as continuous flow reactors are employed for industrial-scale production, ensuring consistent quality. The compound can also be modified to create various derivatives with tailored biological activities.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Anticancer Research : A study focusing on pyridazinone derivatives highlighted their ability to inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents .

- Insecticidal Efficacy : In a comparative study, compounds similar to this compound were tested against multiple agricultural pests, demonstrating superior performance compared to traditional insecticides .

- FABP4 Inhibition : Recent ligand-growing experiments indicated that modifications to the pyridazinone scaffold could enhance inhibitory effects on FABP4, suggesting a promising direction for metabolic disorder treatments .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-6-methylpyridazin-3(2H)-one

- 4-Chloro-6-ethylpyridazin-3(2H)-one

- 4-Chloro-6-(4-methylphenyl)pyridazin-3(2H)-one

Uniqueness

4-Chloro-6-phenylpyridazin-3(2H)-one is unique due to the presence of the phenyl group at the 6-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

4-Chloro-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazine family, characterized by its unique structural features that include a chlorine atom at the 4-position and a phenyl group at the 6-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Research indicates that it may serve as a candidate for drug development, especially in the realms of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its reactivity and biological properties, making it an important subject of study in various scientific fields.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. It has been used as a tool compound for enzyme inhibition studies, which are critical for understanding inflammation pathways. The compound's ability to inhibit specific enzymes involved in inflammatory processes suggests its potential utility in developing anti-inflammatory drugs .

Anticancer Potential

The anticancer properties of this compound have also been explored. It has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Such findings position this compound as a candidate for further development into anticancer agents .

Enzyme Inhibition Studies

The compound serves as an important tool in studying enzyme inhibition. Its structural characteristics allow it to interact with various enzymes, providing insights into their mechanisms and potential therapeutic targets .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities of this compound. The following table summarizes some related compounds and their notable biological activities:

| Compound Name | Description | Unique Features |

|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Similar structure with different chlorine positioning | Exhibits antifungal activity |

| 3-Chloro-6-methylpyridazin-3(2H)-one | Methyl substitution instead of phenyl | Potential insecticidal properties |

| 4-Bromo-6-phenyldihydropyridazine | Bromine substitution at the 4-position | Increased reactivity in nucleophilic substitutions |

This table illustrates how variations in substitution can lead to different biological activities, emphasizing the importance of the chlorine and phenyl groups in this compound's unique profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyridazine derivatives, including this compound. Notable findings include:

- In Vitro Studies : A study demonstrated that this compound effectively inhibits specific enzymes linked to inflammatory responses, suggesting a mechanism by which it exerts anti-inflammatory effects .

- Anticancer Activity : Research involving various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer agent .

- Mechanism of Action : Although detailed mechanisms remain under investigation, preliminary findings suggest that the compound interacts with cellular receptors involved in inflammation and cancer progression .

Eigenschaften

IUPAC Name |

5-chloro-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHNHMDPPWHIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523856 | |

| Record name | 4-Chloro-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89868-14-4 | |

| Record name | 4-Chloro-6-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89868-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.